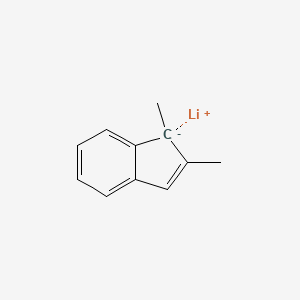![molecular formula C26H18Br2Cl2N2Ni B6298016 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-48-8](/img/structure/B6298016.png)
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1,2-bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide, also known as Ni(DPC)2Br2, is an organometallic compound that is widely used in organic synthesis. It is a strong reducing agent, and is often used in the synthesis of various organic molecules, including aromatic compounds, heterocyclic compounds, and polymers. Ni(DPC)2Br2 is a versatile reagent and has been used in a variety of applications, including in the preparation of a wide range of organic compounds, in the synthesis of polymers, and in the development of new catalytic systems.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has been used for a variety of scientific research applications. It is a strong reducing agent, and has been used in the reduction of aromatic nitro compounds and in the synthesis of various organic molecules, including heterocyclic compounds and polymers. This compound(DPC)2Br2 has also been used in the development of new catalytic systems, and in the preparation of a wide range of organic compounds.
Wirkmechanismus
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is a strong reducing agent, and is believed to act by the transfer of electrons from the nickel center to the substrate. The mechanism of reduction is thought to involve the formation of a this compound(DPC)2Br2-substrate complex, in which the substrate is bound to the nickel center through the coordination of the bromide ligands. This complex then undergoes a series of electron transfer reactions, resulting in the reduction of the substrate.
Biochemical and Physiological Effects
This compound(DPC)2Br2 is not known to have any adverse biochemical or physiological effects. It is generally regarded as a safe reagent and is widely used in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is a versatile reagent and has several advantages for use in lab experiments. It is a strong reducing agent, and is capable of reducing a wide range of substrates. It is also relatively easy to synthesize and purify, and is stable under a variety of conditions. However, this compound(DPC)2Br2 is not soluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 has a wide range of potential applications in scientific research. It could be used in the development of new catalytic systems, in the synthesis of organic molecules, and in the preparation of a wide range of organic compounds. It could also be used in the study of biochemical and physiological processes, and in the development of new drugs and treatments. In addition, this compound(DPC)2Br2 could be used in the development of new materials and in the synthesis of polymers.
Synthesemethoden
1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide(DPC)2Br2 is typically synthesized by the reaction of N,N-diphenyl-2-chloroiminobenzene (DPC) and nickel(II) bromide in dimethylformamide (DMF). The reaction is typically carried out at room temperature and is complete within a few hours. The product is then purified by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
N,N'-bis(2-chlorophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMEDKQIGSFCM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)C(=NC3=CC=CC=C3Cl)C4=CC=CC=C4.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)


![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298033.png)
![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)